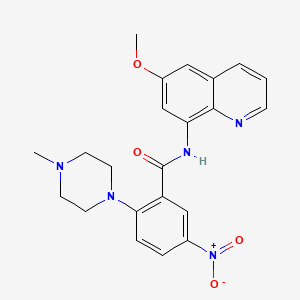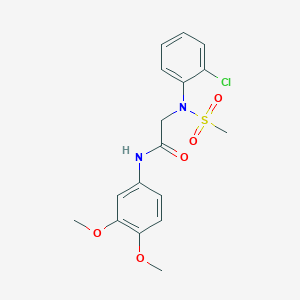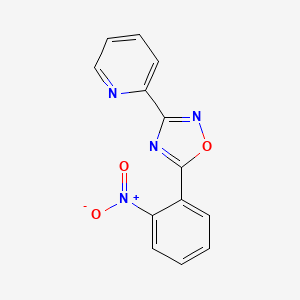![molecular formula C16H13Cl2NO B5076293 3-[(2,3-dichlorophenyl)amino]-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B5076293.png)
3-[(2,3-dichlorophenyl)amino]-1-(4-methylphenyl)-2-propen-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-[(2,3-dichlorophenyl)amino]-1-(4-methylphenyl)-2-propen-1-one” is a chemical compound that has been designed and synthesized for its potential in vitro anti-breast cancer activity and in vitro anti-inflammatory activity . It has been screened using human breast adenocarcinoma cell lines (MCF-7) and has shown promising results .
Synthesis Analysis
The compound has been synthesized and characterized using various techniques . The synthesis process involves the use of specific reagents and conditions, and the product is then purified and characterized to confirm its structure .Molecular Structure Analysis
The molecular structure of the compound has been elucidated using single-crystal X-ray diffraction technique . The compound crystallizes in the orthorhombic crystal system . The molecular geometry and vibrational frequencies have been calculated using the DFT/ (B3LYP) method with 6-311++ G (d, p) basis set .Chemical Reactions Analysis
The compound has been subjected to various in vitro activities to evaluate its potential as a therapeutic agent . It has shown cytotoxic activity with an IC 50 of 42.30 µM and has also demonstrated good anti-inflammatory properties .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound have been studied both theoretically and experimentally . The HOMO-LUMO energy gap, both experimentally (4.1096) and theoretically calculated (4.09096), are nearly the same .Mécanisme D'action
Propriétés
IUPAC Name |
(E)-3-(2,3-dichloroanilino)-1-(4-methylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2NO/c1-11-5-7-12(8-6-11)15(20)9-10-19-14-4-2-3-13(17)16(14)18/h2-10,19H,1H3/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXROHUXXHISGGF-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C=CNC2=C(C(=CC=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)/C=C/NC2=C(C(=CC=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(2Z)-2-cyano-2-[1-(cyanomethyl)pyrrolidin-2-ylidene]acetamide](/img/structure/B5076210.png)

![N-(2,2,2-trichloro-1-{[2-methoxy-4-(vinylsulfonyl)phenyl]amino}ethyl)propanamide](/img/structure/B5076219.png)
![7-(3-methoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5076236.png)

![(5E)-5-{[1-(4-Bromophenyl)-1H-pyrrol-2-YL]methylidene}-1-(4-methoxyphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B5076245.png)
![1-({2-[(3-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-4-phenylpiperazine](/img/structure/B5076259.png)

![2-{[N-(2-fluorophenyl)-N-(methylsulfonyl)glycyl]amino}benzoic acid](/img/structure/B5076268.png)
![(5Z)-3-(4-fluorobenzyl)-5-{4-[(3-nitrobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5076279.png)
![1-(3,4-Dimethylphenyl)-3-[1,1,1-trifluoro-2-(trifluoromethyl)butan-2-yl]urea](/img/structure/B5076295.png)


![4-({4-[(4-chlorophenoxy)acetyl]-1-piperazinyl}methyl)-2,6-dimethoxyphenol ethanedioate (salt)](/img/structure/B5076303.png)
